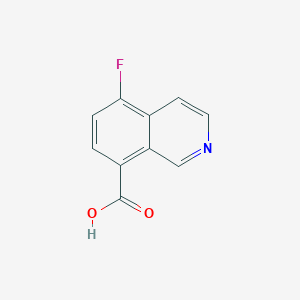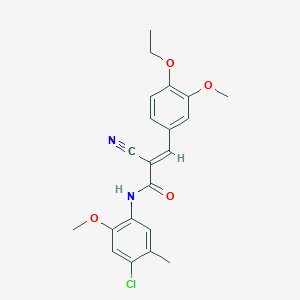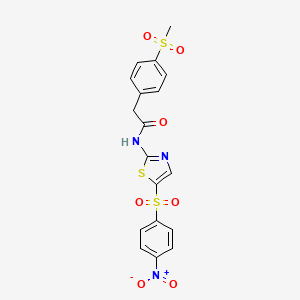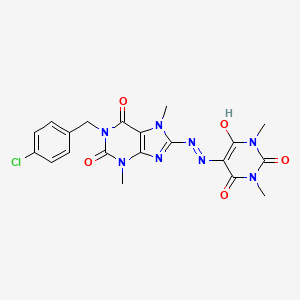
5-Fluoroisoquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroisoquinoline-8-carboxylic acid is a research chemical . It has a molecular weight of 191.16 g/mol and its chemical formula is C10H6FNO2 . The compound is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties :
- Research has shown that derivatives of quinoline carboxylic acids, similar to 5-Fluoroisoquinoline-8-carboxylic acid, exhibit significant antibacterial activity. For instance, compounds like hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid demonstrated noteworthy antibacterial properties, particularly against Gram-positive strains such as S. aureus and B. subtilis. This suggests the potential of this compound derivatives in developing new antibacterial agents (Al-Hiari et al., 2008).
Synthesis and Antibacterial Activity of Related Compounds :
- Studies involving the synthesis of 4-oxoquinoline-3-carboxylic acids, which are structurally related to this compound, have been conducted. These compounds, including derivatives like 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, have displayed excellent antibacterial activity against various strains, including quinolone-resistant strains, showcasing their potential as novel antibacterial agents (Hayashi et al., 2002).
Potential in Antiviral Research :
- While direct studies on this compound in antiviral research are not prominent, its structural analogs have been explored for potential antiviral activities. For instance, compounds like 8-nitrofluoroquinolone derivatives have been prepared and investigated for their antibacterial properties, indicating a broader scope for research in antiviral applications as well (Al-Hiari et al., 2007).
Chemical Synthesis and Characterization :
- The chemical synthesis and characterization of quinoline carboxylic acid derivatives are crucial in understanding their potential applications. Research in this area involves synthesizing various derivatives and analyzing their structures and properties, which is essential for developing new drugs or materials (Bálint et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoroisoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXSVJDCTXDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)



![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)